

# Application Notes and Protocols for COR659 in Preclinical Addiction Studies

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## Compound of Interest

Compound Name: COR659

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These application notes provide a comprehensive overview of the dosing regimens and experimental protocols for the novel dual-action compound, **COR659**, in preclinical models of addiction. **COR659** exhibits a unique pharmacological profile as a positive allosteric modulator (PAM) of the GABAB receptor and an antagonist/inverse agonist at the cannabinoid CB1 receptor.[1] This dual mechanism of action makes it a promising candidate for the treatment of substance use disorders.

## Data Presentation: Dosing Regimens

The following tables summarize the effective, non-sedative dosing regimens for **COR659** administered intraperitoneally (i.p.) in various preclinical addiction models in rodents.

Table 1: **COR659** Dosing in Alcohol Addiction Models

Animal Model	Species/Strain	Dosing Regimen (i.p.)	Outcome	Reference
Alcohol Self-Administration (Fixed Ratio 4 & Progressive Ratio)	Sardinian alcohol-preferring (sP) rats	2.5, 5, and 10 mg/kg	Suppressed lever-responding for alcohol.	[2]
Binge-Like Alcohol Drinking ("Drinking in the Dark")	C57BL/6J mice	10, 20, and 40 mg/kg	Effectively and selectively suppressed the intake of intoxicating amounts of alcohol.	[3]
Binge-Like Alcohol Drinking (4-bottle choice)	Sardinian alcohol-preferring (sP) rats	5, 10, and 20 mg/kg	Effectively and selectively suppressed the intake of intoxicating amounts of alcohol.	[4]
Cue-Induced Reinstatement of Alcohol Seeking	Sardinian alcohol-preferring (sP) rats	2.5, 5, and 10 mg/kg (Acute)	Suppressed reinstatement of alcohol seeking.	[5]
Chronic Alcohol Self-Administration	Sardinian alcohol-preferring (sP) rats	Not specified	Repeated treatment (10 consecutive days) effectively suppressed lever-responding for alcohol with limited tolerance development.	[1]

Table 2: **COR659** Dosing in Palatable Food Addiction Models

Animal Model	Species/Strain	Dosing Regimen (i.p.)	Outcome	Reference
Chocolate Self-Administration (Fixed Ratio 10 & Progressive Ratio)	Wistar rats	2.5, 5, and 10 mg/kg	Suppressed lever-responding for a chocolate solution.	[2]
Cue-Induced Reinstatement of Chocolate Seeking	Wistar rats	Not specified	Suppressed cue-induced reinstatement of chocolate seeking.	[2][5]
Overeating of Palatable Food (Danish butter cookies)	Rats	2.5, 5, and 10 mg/kg	Produced a substantial decrease in the intake of cookies.	[4]

## Experimental Protocols

Detailed methodologies for key preclinical addiction models used to evaluate **COR659** are provided below.

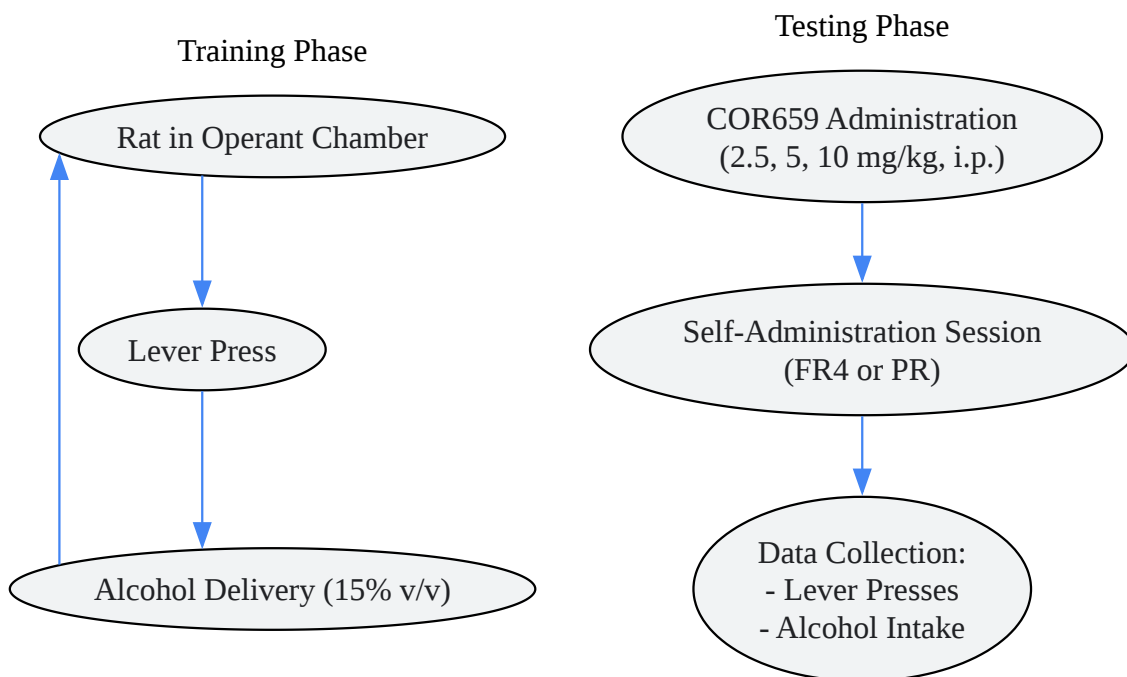
### Operant Self-Administration of Alcohol

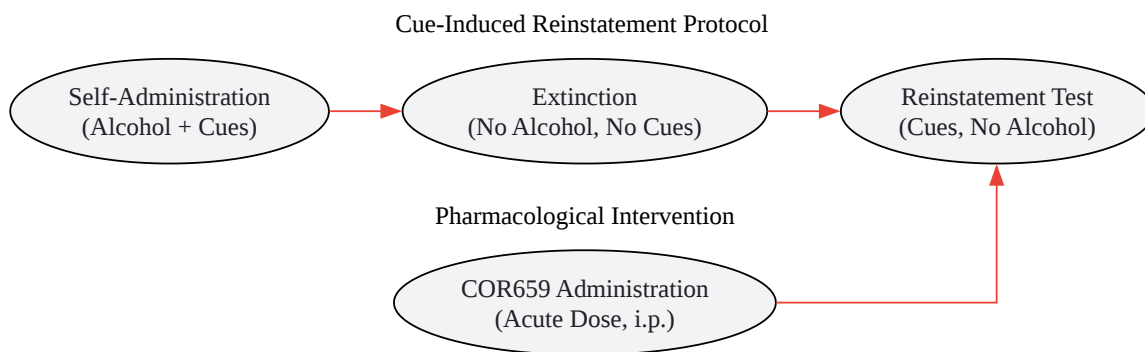
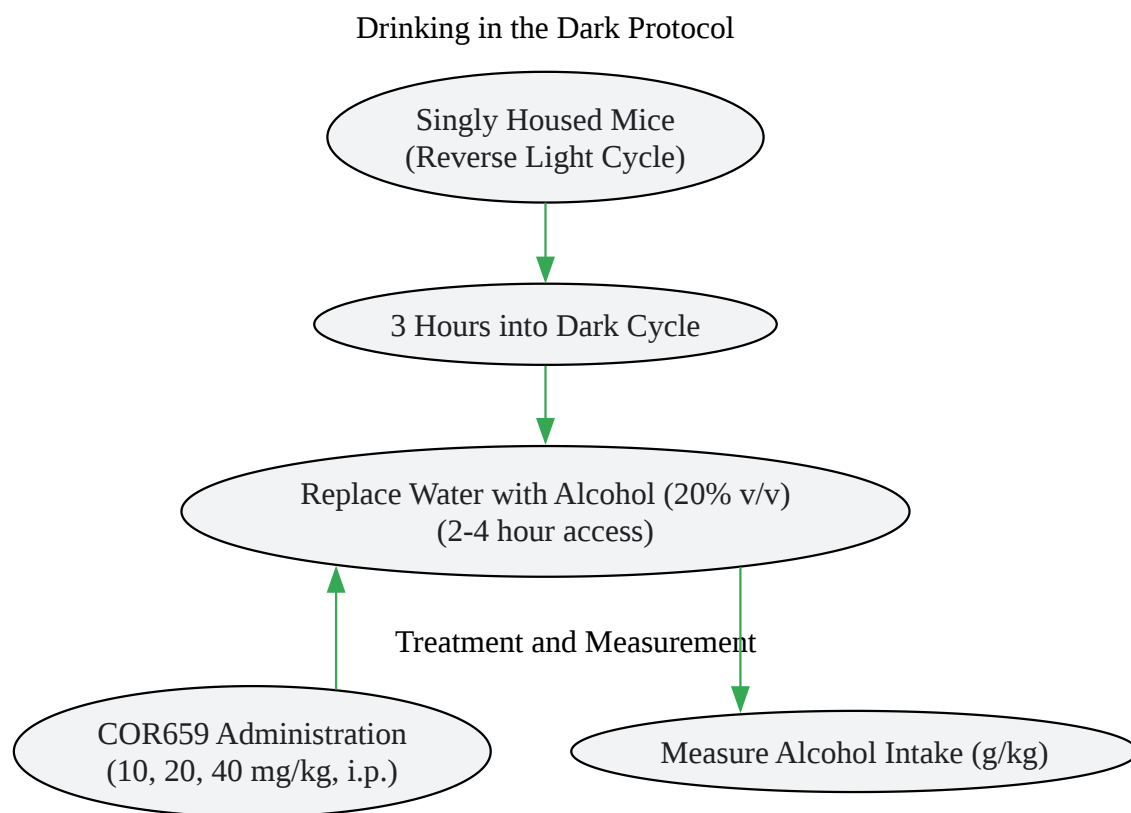
This protocol is designed to assess the reinforcing properties of alcohol and the effect of **COR659** on alcohol-seeking behavior.

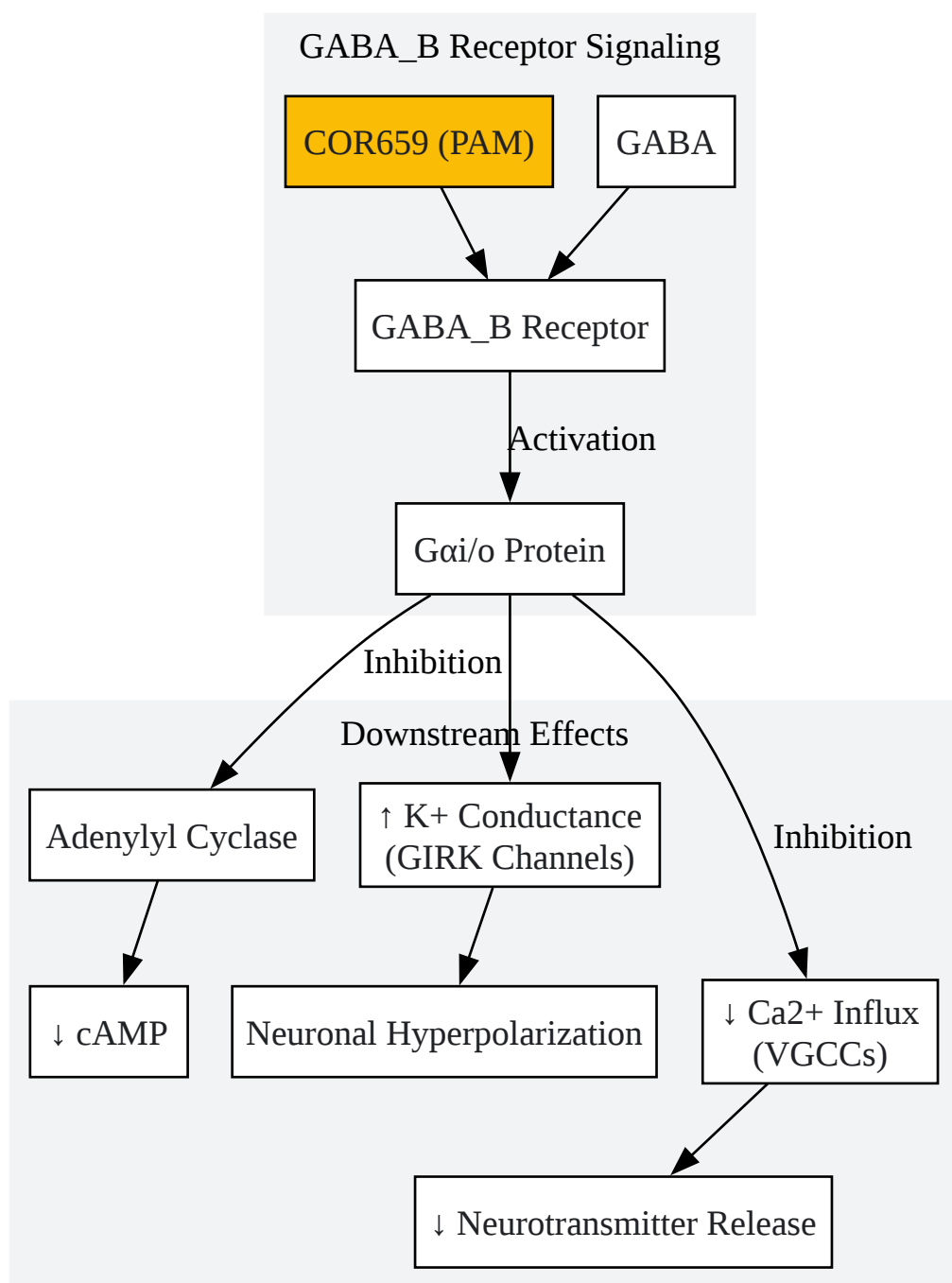
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and associated cue lights.

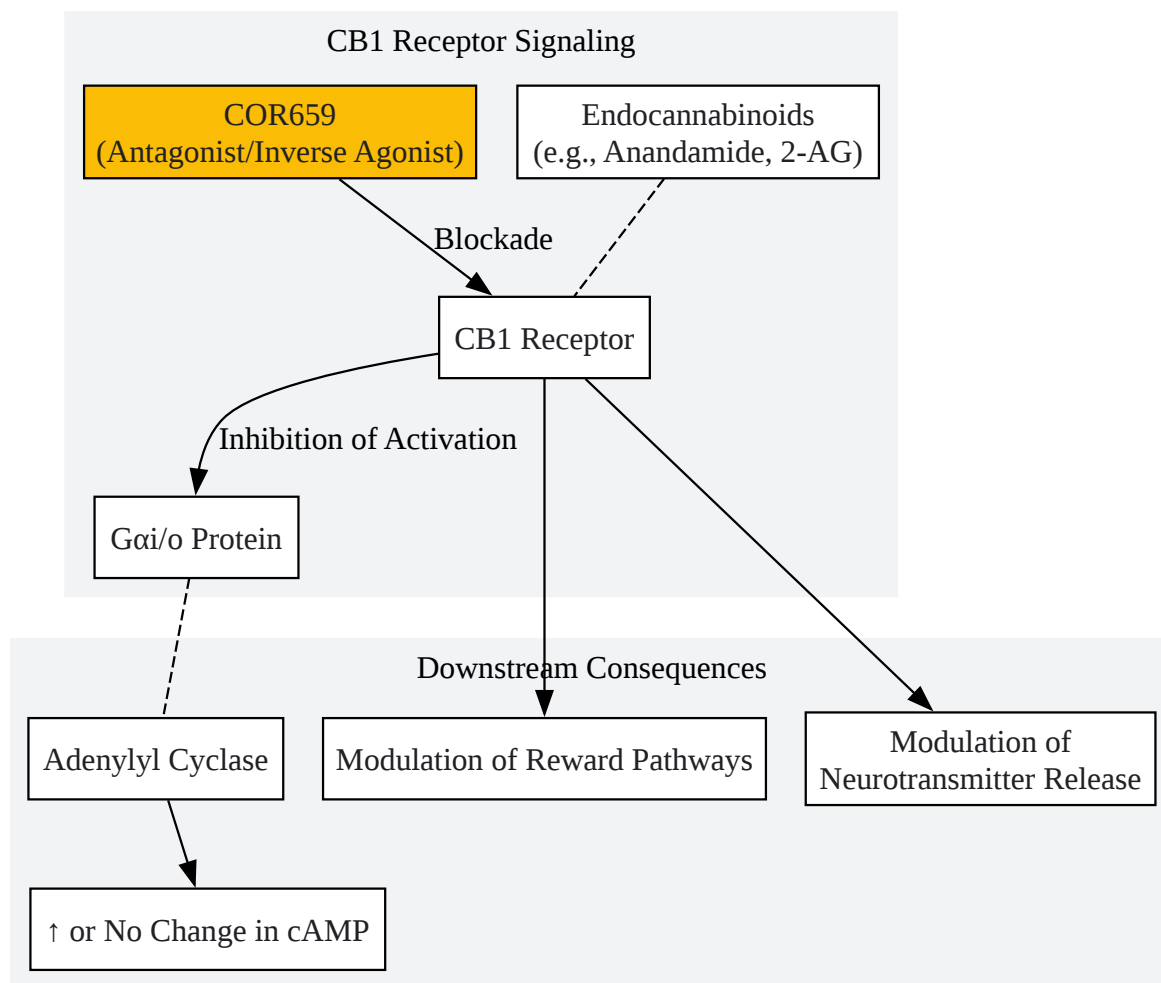
Procedure:

- Training: Sardinian alcohol-preferring (sP) rats are trained to press a lever for oral delivery of an alcohol solution (e.g., 15% v/v).[\[2\]](#)[\[5\]](#) Training is typically conducted in daily sessions.
- Reinforcement Schedules:
  - Fixed Ratio (FR): The rat must press the active lever a fixed number of times (e.g., FR4, four presses) to receive a single delivery of the alcohol solution.[\[2\]](#)
  - Progressive Ratio (PR): The number of lever presses required for each subsequent reinforcer delivery increases progressively. The "breakpoint," or the highest number of presses the rat is willing to make, serves as a measure of motivation.[\[2\]](#)
- **COR659** Administration: Once stable responding is established, rats are administered **COR659** (2.5, 5, or 10 mg/kg, i.p.) or vehicle prior to the start of the self-administration session.[\[2\]](#)
- Data Analysis: The primary outcome measures are the number of lever presses on the active and inactive levers, and the total amount of alcohol consumed.









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## References

- 1. In vivo characterization of the anti-addictive properties of COR659 in rodents [tesidottorato.depositolegale.it]
- 2. Suppressing effect of COR659 on alcohol, sucrose, and chocolate self-administration in rats: involvement of the GABAB and cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing effect of the novel positive allosteric modulator of the GABAB receptor, COR659, on binge-like alcohol drinking in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-addictive properties of COR659 - Additional pharmacological evidence and comparison with a series of novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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